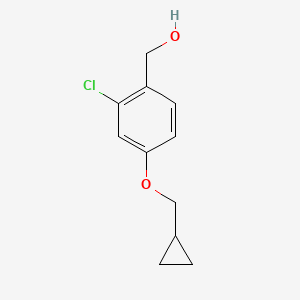

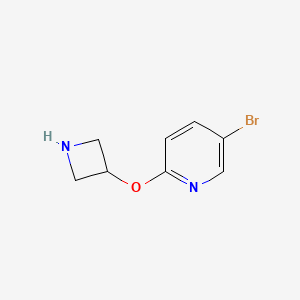

(2-Chloro-4-cyclopropylmethoxyphenyl)-methanol

Übersicht

Beschreibung

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can usually be found in chemical databases or scientific literature.

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This usually involves identifying the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that result from these reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other compounds.Wissenschaftliche Forschungsanwendungen

Aryl Cations from Aromatic Halides

The study by Protti et al. (2004) explores the photochemistry of aromatic halides, such as 4-chlorophenol and 4-chloroanisole, in various solvents. This research is significant for understanding the generation and reactivity of aryl cations, which are crucial intermediates in organic synthesis. The findings demonstrate that heterolysis in alcohols can provide a convenient route to aryl cations, leading to the arylation of pi nucleophiles. This process involves Wagner-Meerwein hydride and alkyl migrations, highlighting the cationic mechanism of addition to alkenes. The study provides insights into the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation, offering potential applications in the synthesis of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Lewis-Acid-Catalyzed Reactions

Yao et al. (2009) investigated the BF3·OEt2-catalyzed reactions of bis(4-methoxyphenyl)methanol with cyclopropanes, leading to the formation of polysubstituted cyclopentenes and other products. This research is notable for its mild reaction conditions and moderate to good yields, highlighting the versatility of Lewis-acid-catalyzed reactions in organic synthesis. The study's results on the reactions of various methylenecyclopropanes provide valuable insights into the synthesis of cyclopentene derivatives, contributing to the field of synthetic chemistry (Yao, Shi, & Shi, 2009).

Gram-Scale Synthesis via Palladium-Catalyzed C-H Halogenation

Sun et al. (2014) presented a comparative study of traditional methods and palladium-catalyzed iterative C-H halogenation reactions for preparing (6-amino-2-chloro-3-fluorophenyl)methanol. The research highlights the advantages of the C-H functionalization strategy, such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity. This study offers significant contributions to the field of organic synthesis, especially in the context of gram-scale synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).

Safety And Hazards

Information on the safety and hazards of a compound can usually be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures.

Zukünftige Richtungen

Future directions for research on a compound can include potential applications, further studies on its properties, or development of new synthesis methods.

Eigenschaften

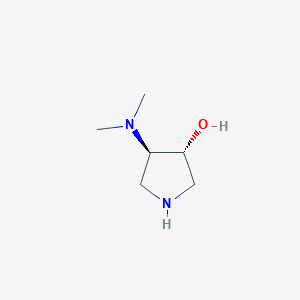

IUPAC Name |

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLNOXKLMCHQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

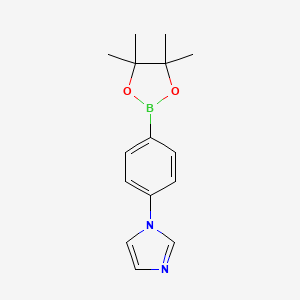

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)